N-(3-Iodobenzyl)acetamide
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Overview
Description
N-(3-Iodobenzyl)acetamide is an organic compound with the molecular formula C9H10INO It is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Iodobenzyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-iodobenzylamine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process. The mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodobenzyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: It can participate in coupling reactions, such as the Hirao reaction, to form aryl phosphonates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzylacetamides.
Oxidation: Products include benzylacetamide oxides.
Reduction: Products include deiodinated benzylacetamides.
Scientific Research Applications
N-(3-Iodobenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Iodobenzyl)acetamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with various biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Difluorobenzyl)acetamide
- N-(4-Iodobenzyl)acetamide
- N-(3-Chlorobenzyl)acetamide
Uniqueness
N-(3-Iodobenzyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C9H10INO |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-[(3-iodophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H10INO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
XFLSSQRIFZZUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)I |
Origin of Product |
United States |
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